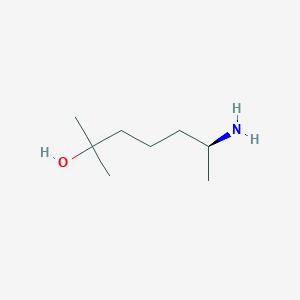
2-Heptanol, 6-amino-2-methyl-, (6S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Heptanol, 6-amino-2-methyl-, (6S)-, also known as 6-amino-2-methyl-2-heptanol, is an organic compound with the molecular formula C8H19NO and a molecular weight of 145.2426 g/mol . This compound is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. It is commonly used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptanol, 6-amino-2-methyl-, (6S)- can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 6-amino-2-methyl-2-heptanone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective formation of the desired (6S)-enantiomer .
Industrial Production Methods
Industrial production of 2-Heptanol, 6-amino-2-methyl-, (6S)- often involves the use of catalytic hydrogenation processes. This method employs a metal catalyst, such as palladium on carbon (Pd/C), to facilitate the hydrogenation of the corresponding ketone under high pressure and temperature. The process is optimized to achieve high yields and enantiomeric purity, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-Heptanol, 6-amino-2-methyl-, (6S)- undergoes various chemical reactions, including:
Reduction: Reduction of the ketone back to the alcohol can be achieved using reducing agents like NaBH4 or LiAlH4.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, THF as solvent.
Substitution: Various nucleophiles, solvents like ethanol or methanol.
Major Products Formed
Oxidation: 6-amino-2-methyl-2-heptanone.
Reduction: 2-Heptanol, 6-amino-2-methyl-, (6S)-.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Heptanol, 6-amino-2-methyl-, (6S)- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Heptanol, 6-amino-2-methyl-, (6S)- involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors in biological systems. These interactions can modulate the activity of enzymes, influence signal transduction pathways, and affect cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-Heptanol, 6-amino-2-methyl-, (6S)- is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This enantiomeric purity is crucial for applications requiring high specificity, such as in pharmaceuticals and chiral synthesis .
Propriétés
Numéro CAS |
165962-55-0 |
|---|---|
Formule moléculaire |
C8H19NO |
Poids moléculaire |
145.24 g/mol |
Nom IUPAC |
(6S)-6-amino-2-methylheptan-2-ol |
InChI |
InChI=1S/C8H19NO/c1-7(9)5-4-6-8(2,3)10/h7,10H,4-6,9H2,1-3H3/t7-/m0/s1 |
Clé InChI |
LREQLEBVOXIEOM-ZETCQYMHSA-N |
SMILES isomérique |
C[C@@H](CCCC(C)(C)O)N |
SMILES canonique |
CC(CCCC(C)(C)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-{1-[(methanesulfonyl)oxy]ethyl}benzoate](/img/structure/B14277698.png)


![1-{[3-(Pentylsulfanyl)propyl]sulfanyl}pentane](/img/structure/B14277726.png)
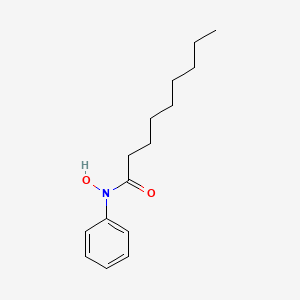
![Methyl {[bis(2,2,2-trifluoroethoxy)phosphanyl]oxy}acetate](/img/structure/B14277733.png)
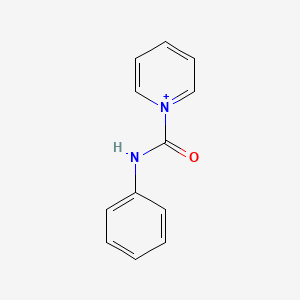
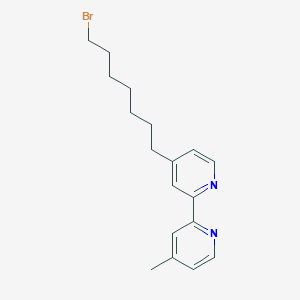
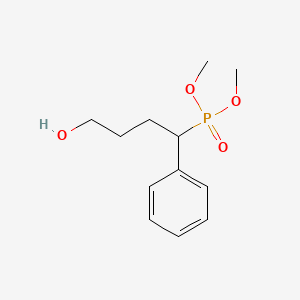
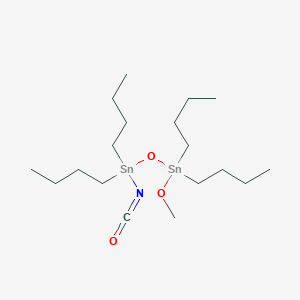
![N-[2-(3-methoxyphenyl)ethyl]butanamide](/img/structure/B14277765.png)

![1-[(1H-Indol-3-yl)acetyl]piperidin-2-one](/img/structure/B14277780.png)
